2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid
Overview
Description
“2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” is also known as “3-Methoxy-2-methyl-3-oxopropanoic acid”. It is a chemical compound that belongs to the class of phenoxy . It is used in the preparation of esters, amides, lactams, and other organic compounds .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” is C5H8O4 . The molecular weight is 131.11 . The InChI code is 1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)/p-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid” include a molecular weight of 131.11 , and it has a storage temperature of 28 C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Fungal Xanthone Bikaverin Derivatives : 2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid has been used in synthesizing compounds like ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate, important in the study of fungal xanthones (I. Iijima et al., 1979).
- Creation of Chromophores : It has been used to create pyrrolinone-type chromophores, useful in chiroptical studies, via reactions with α-amino acids (V. Toome & G. Reymond, 1975).
Biochemical Applications
- Study of Methionine Antagonism in Tumor Growth : The compound showed potential as a structural analogue of methionine with tumor growth inhibitory activity in vitro studies (M. Tisdale, 1980).
- Synthesis of Chiral Nylon Analogues : It was used as a key intermediate in the synthesis of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog (M. García-Martín et al., 2001).
Pharmaceutical Research
- In Situ Determination of Amino Acid Configuration : The compound's reaction with dipeptides enables the in situ determination of the absolute configuration of NH2-terminal amino acids (V. Toome & B. Wegrzynski, 1983).
- Synthesis of Antimitotic Agents : Modified versions of the compound have been synthesized for use as antimitotic agents and tubulin inhibitors (R. Romagnoli et al., 2008).
Photopolymerization Studies
- Photopolymerization Initiator : It has been used in the creation of an alkoxyamine that functions as a photoinitiator, demonstrating its utility in photopolymerization processes (Y. Guillaneuf et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-methoxy-2-methyl-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,3(7)8)4(9)10-2/h6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBLXJLLPGXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxy-2-methyl-3-oxopropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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